

The Binding Affinity and Kinetics of GPR52 Agonists: A Technical Overview

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Compound of Interest

Compound Name: GPR52 agonist-1

Cat. No.: B12401924

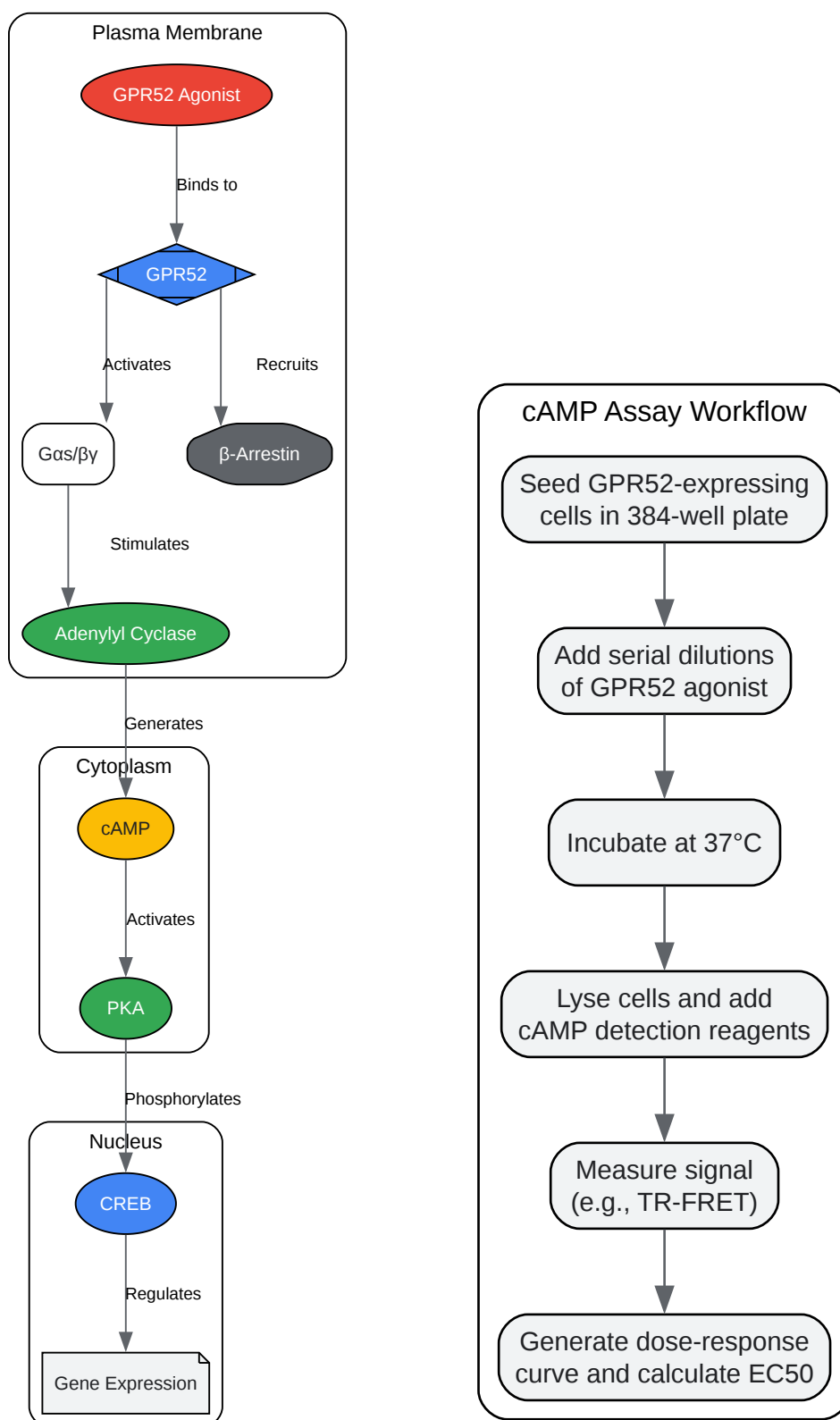
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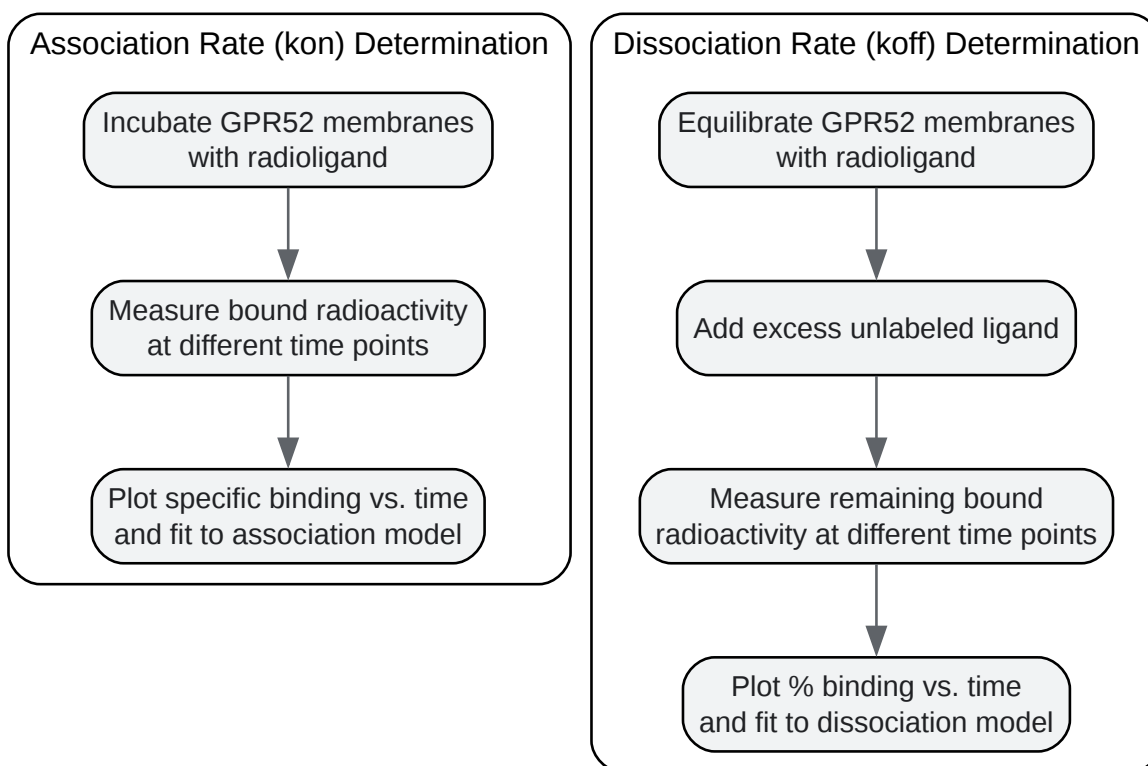
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding characteristics of agonists targeting the G protein-coupled receptor 52 (GPR52), a promising therapeutic target for a range of central nervous system disorders. Due to the challenges in obtaining direct binding affinity data for GPR52 agonists, this document focuses on functional potency as determined by cell-based assays, which serves as a crucial surrogate for assessing agonist interaction with the receptor. Furthermore, we present kinetic data for a known GPR52 radioligand to illustrate the principles of determining association and dissociation rates at this receptor.

GPR52 Signaling Pathway

GPR52 is a class A orphan G protein-coupled receptor that is predominantly coupled to the Gs alpha subunit (G α s). Upon agonist binding, GPR52 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), ultimately modulating gene expression and cellular responses. Additionally, GPR52 has been shown to engage β -arrestin pathways, which can mediate G protein-independent signaling.





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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com